

Application Notes & Protocols: Purification and Characterization of Synthetic OP-145 Peptide

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Compound of Interest

Compound Name: Antibacterial agent 145

Cat. No.: B12381237

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Introduction

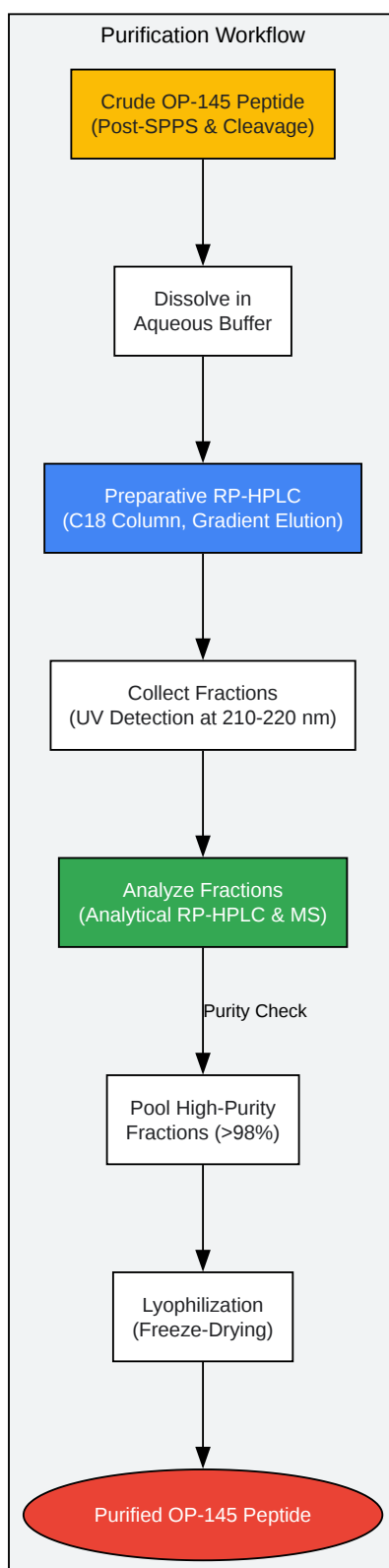
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37 (amino acids 13-36).^{[1][2]} Its sequence has been modified to enhance the formation of an ideal amphipathic α -helix, a key structural feature for antimicrobial activity.^{[1][3]} To improve its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.^[1] OP-145 demonstrates potent, broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant *Staphylococcus aureus* (MRSA), by disrupting the integrity of the bacterial cell membrane.^{[1][2][4]} It has been investigated in clinical trials for treating chronic middle ear infections.^{[1][4]}

These application notes provide detailed protocols for the purification and comprehensive characterization of chemically synthesized OP-145, ensuring high purity and verification of its structural and functional integrity for research and development purposes.

Section 1: Purification of Synthetic OP-145 Peptide

Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude OP-145 product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.^[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides based on their hydrophobicity.^{[5][6][7][8]}

Experimental Workflow: OP-145 Purification



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Caption: Workflow for the purification of synthetic OP-145 peptide.

Protocol 1: Preparative RP-HPLC Purification

This protocol details the purification of crude OP-145 peptide using a C18 stationary phase.

1. Materials and Equipment:

- Preparative HPLC system with a gradient pump and UV detector
- C18 RP-HPLC column (e.g., Luna C18, 10 μm particle size, 100 Å pore size; 250 x 21.2 mm) [\[9\]](#)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
- Crude synthetic OP-145 peptide
- Lyophilizer (Freeze-dryer)

2. Procedure:

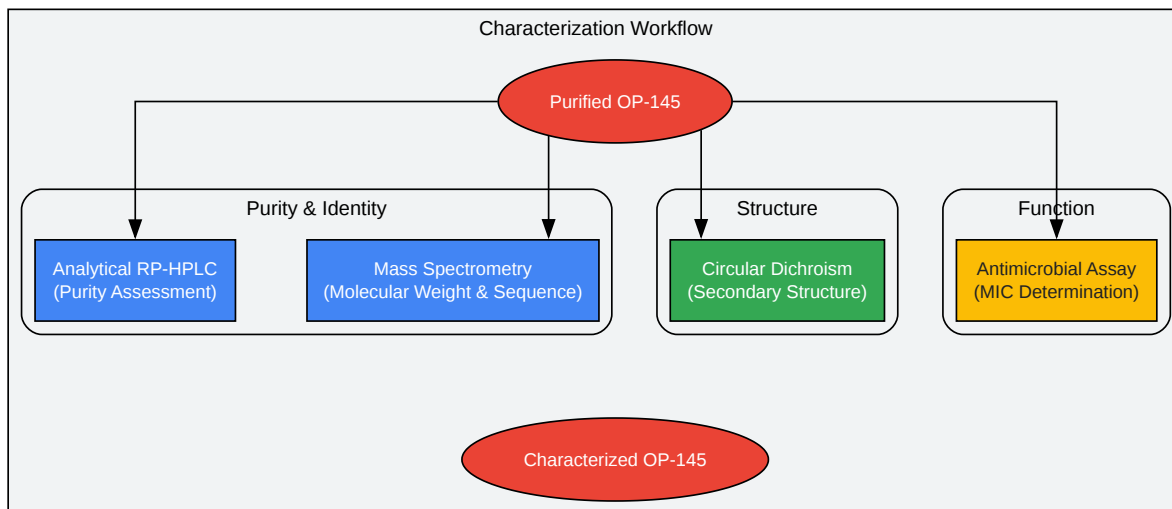
- **Sample Preparation:** Dissolve the crude OP-145 peptide in Mobile Phase A or a minimal amount of a solvent mixture (e.g., 20% ACN in water with 0.1% TFA) to a final concentration of approximately 5-10 mg/mL. [\[9\]](#) Ensure the sample is fully dissolved and filter through a 0.45 μm syringe filter to remove particulates.
- **Column Equilibration:** Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A / 5% B) at a flow rate of 10-20 mL/min until a stable baseline is achieved on the UV detector.
- **Sample Injection:** Load the prepared sample onto the equilibrated column.
- **Gradient Elution:** Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. The gradient must be optimized for OP-145 but a typical starting point is:
 - 5-25% B over 10 minutes

- 25-55% B over 60 minutes
- 55-95% B over 10 minutes (for column wash)
- Fraction Collection: Monitor the column eluent at 210-220 nm and collect fractions (e.g., 2-5 mL per fraction) corresponding to the major peaks.^[5] The main peak should correspond to the full-length OP-145 peptide.
- Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC (see Protocol 2a) and confirm the identity using mass spectrometry (see Protocol 2b).
- Pooling and Lyophilization: Pool the fractions containing the target peptide with a purity of $\geq 98\%$. Freeze the pooled solution and lyophilize until a dry, fluffy white powder is obtained. Store the purified peptide at -20°C or -80°C .

Section 2: Characterization of Purified OP-145

After purification, the peptide must be thoroughly characterized to confirm its identity, purity, structure, and biological activity.

Experimental Workflow: OP-145 Characterization



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Caption: Workflow for the multi-faceted characterization of purified OP-145.

Protocol 2a: Purity Assessment by Analytical RP-HPLC

1. Materials and Equipment:

- Analytical HPLC system
- Analytical C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in ACN
- Purified, lyophilized OP-145

2. Procedure:

- Prepare a 1 mg/mL solution of purified OP-145 in Mobile Phase A.
- Inject 10-20 μ L onto the analytical column, equilibrated with 95% A / 5% B.
- Elute with a linear gradient (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.
- Monitor absorbance at 214 nm.
- Calculate purity by integrating the peak area of the main peak relative to the total area of all peaks in the chromatogram. The target purity should be $\geq 98\%$.

Protocol 2b: Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthetic peptide.^{[10][11][12][13]} Electrospray ionization (ESI) is a common technique for peptide analysis.^{[10][11]}

1. Materials and Equipment:

- LC-MS system (e.g., ESI-TOF or ESI-Orbitrap)
- Purified OP-145
- Solvents for LC-MS (e.g., 0.1% formic acid in water and ACN)

2. Procedure:

- Dissolve a small amount of purified OP-145 in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid).
- Infuse the sample directly or via LC into the ESI source.
- Acquire the mass spectrum in positive ion mode over a relevant m/z range.
- Deconvolute the resulting multi-charged ion series to determine the experimental molecular weight.

- Compare the experimental mass with the calculated theoretical mass of OP-145 (acetylated N-terminus, amidated C-terminus).

Parameter	Value	Source
Sequence	Acetyl- IGKEFKRIVERIKRFLRELVRP LR-Amide	[2]
Molecular Formula	C ₁₄₂ H ₂₄₆ N ₄₆ O ₃₁	[2]
Theoretical Monoisotopic Mass	3092.9 g/mol	Derived
Theoretical Average Mass	3093.8 g/mol	[2]

Protocol 3: Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide, which for OP-145 is expected to be predominantly α -helical in membrane-mimicking environments.[14]

1. Materials and Equipment:

- CD Spectrometer
- Quartz cuvette (1 mm path length)
- Purified OP-145
- Phosphate buffer (10 mM, pH 7.4)
- Membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) in buffer)

2. Procedure:

- Prepare a stock solution of OP-145 in phosphate buffer. Dilute to a final concentration of 50-100 μ M in both phosphate buffer and the TFE-containing buffer.
- Record CD spectra from 190 to 260 nm at room temperature.

- Acquire a baseline spectrum of the respective buffer/solvent and subtract it from the peptide spectrum.
- Analyze the resulting spectrum. An α -helical structure is characterized by distinct minima at approximately 208 nm and 222 nm and a maximum around 192 nm.

Protocol 4: Functional Analysis by Antimicrobial Activity Assay

The biological activity of OP-145 is determined by its ability to inhibit microbial growth, typically quantified by the Minimal Inhibitory Concentration (MIC).^[15]

1. Materials and Equipment:

- Target bacterial strain (e.g., *Staphylococcus aureus* ATCC 29213)
- Growth medium (e.g., Mueller-Hinton Broth, MHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader
- Purified OP-145

2. Procedure:

- Grow the bacterial strain to the mid-logarithmic phase in MHB.
- Dilute the bacterial culture to a final concentration of 5×10^5 CFU/mL in fresh MHB.
- Prepare a 2-fold serial dilution of OP-145 in MHB in a 96-well plate (e.g., from 64 μ g/mL down to 0.5 μ g/mL).
- Add an equal volume of the diluted bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.

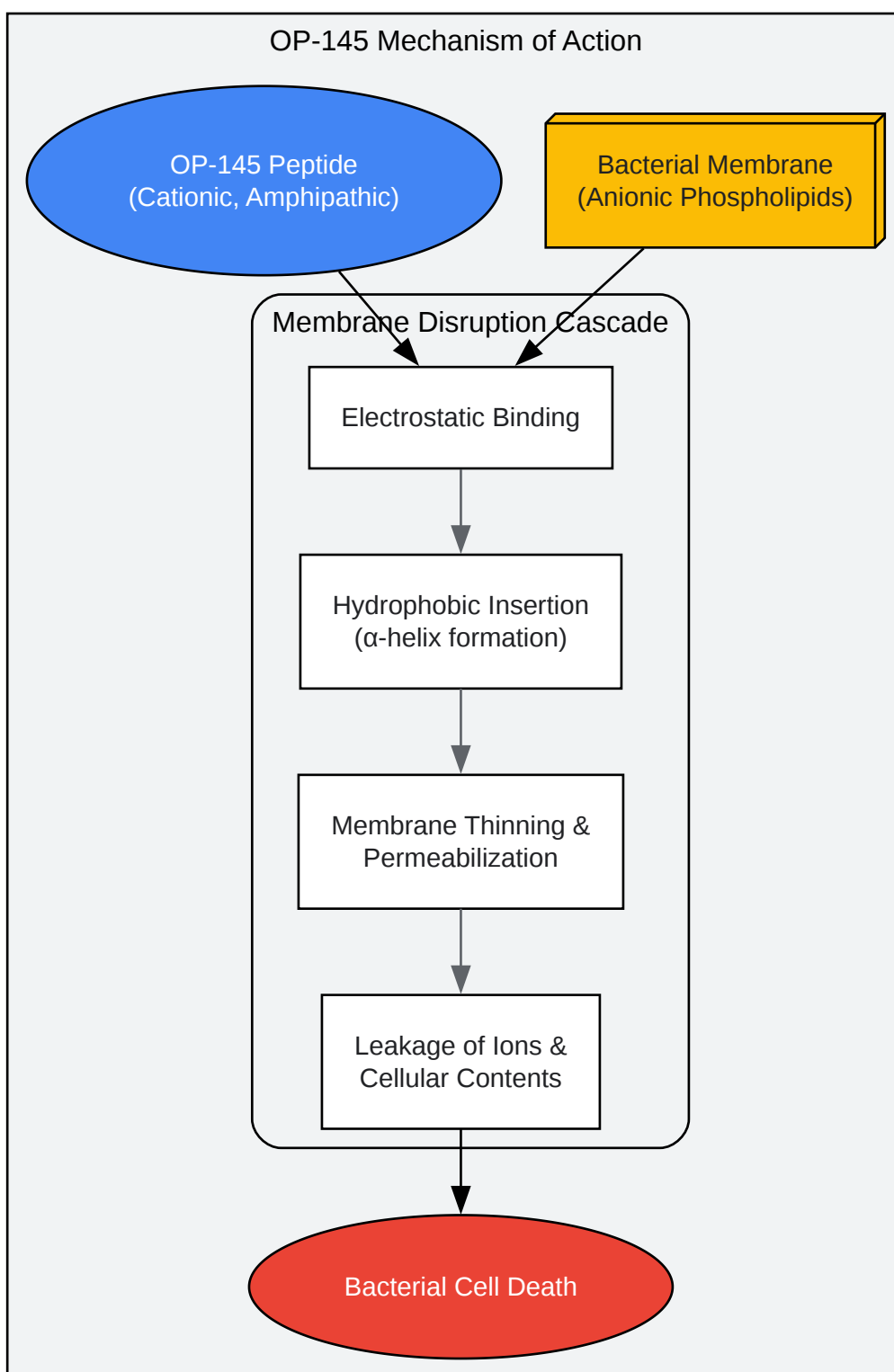
- The MIC is defined as the lowest concentration of OP-145 that completely inhibits visible bacterial growth.

Bacterial Strain	Reported MIC (μM)	Source
Staphylococcus aureus	0.8 - 1.6	[2]
Enterococcus hirae	1.6 - 3.2	[16]

Section 3: Mechanism of Action

OP-145 exerts its antimicrobial effect by directly interacting with and disrupting bacterial membranes.[\[2\]](#) As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes (like phosphatidylglycerol), but less so to the zwitterionic phospholipids (like phosphatidylcholine) that dominate mammalian cell membranes, providing a degree of selectivity.[\[14\]](#) This interaction leads to membrane permeabilization, thinning, and the formation of pore-like structures, ultimately causing leakage of cellular contents and cell death.[\[2\]](#)[\[14\]](#)[\[17\]](#)

Signaling Pathway: OP-145 Membrane Interaction



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Caption: The proposed mechanism of action for the OP-145 antimicrobial peptide.

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